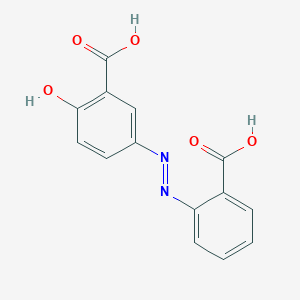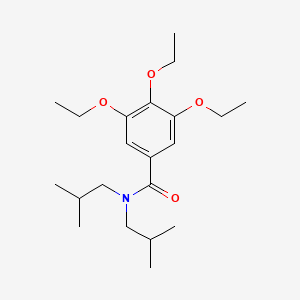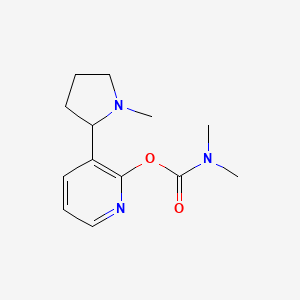
3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate is a chemical compound that belongs to the class of N-alkylpyrrolidines. It consists of a pyridine ring substituted with a 1-methylpyrrolidin-2-yl group and a dimethylcarbamate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate typically involves the reaction of 3-(1-Methylpyrrolidin-2-yl)pyridine with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamate group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with the removal of the dimethylcarbamate group.
Substitution: Substituted products with different nucleophiles replacing the dimethylcarbamate group.
科学的研究の応用
3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its pharmacological properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent modulation of neurotransmission. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation, apoptosis, and other cellular functions.
類似化合物との比較
Similar Compounds
Nicotine: Structurally similar due to the presence of a pyridine ring and a pyrrolidine moiety.
Anabasine: Another alkaloid with a similar pyridine-pyrrolidine structure.
Cotinine: A metabolite of nicotine with a related structure.
Uniqueness
3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate is unique due to the presence of the dimethylcarbamate group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
1067-69-2 |
|---|---|
分子式 |
C13H19N3O2 |
分子量 |
249.31 g/mol |
IUPAC名 |
[3-(1-methylpyrrolidin-2-yl)pyridin-2-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H19N3O2/c1-15(2)13(17)18-12-10(6-4-8-14-12)11-7-5-9-16(11)3/h4,6,8,11H,5,7,9H2,1-3H3 |
InChIキー |
CXBVRHNOFNLISC-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1C2=C(N=CC=C2)OC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide](/img/structure/B14171115.png)
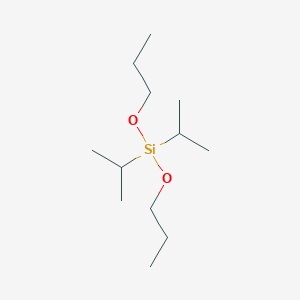
![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
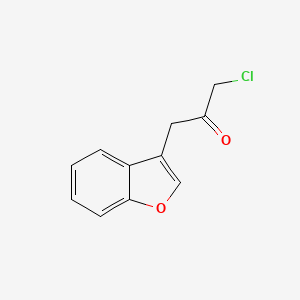
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
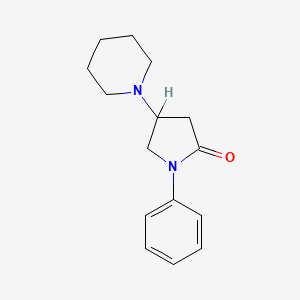
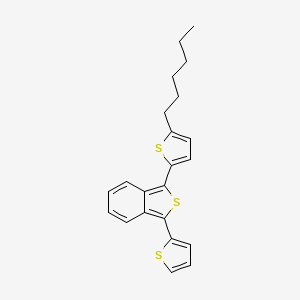
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
